Product packaging for Furan, tetrahydro-2-octyl-(Cat. No.:CAS No. 5921-92-6)

Furan, tetrahydro-2-octyl-

Cat. No.: B13936022
CAS No.: 5921-92-6
M. Wt: 184.32 g/mol
InChI Key: VDXKQHNJUOPHFV-UHFFFAOYSA-N
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Description

Furan, tetrahydro-2-octyl- is a high-purity chemical intermediate of significant interest in metabolic research. Its primary research application is in the synthesis of C75 (4-methylene-2-octyl-5-oxo-tetrahydrofuran-3-carboxylic acid), a well-characterized fatty acid synthase (FAS) inhibitor . C75 has been instrumental in elucidating the connections between energy metabolism and appetite regulation in the hypothalamus . Studies show that C75 interacts with two key targets in lipid metabolism: it inhibits FAS, the primary enzyme for de novo fatty acid synthesis, and stimulates carnitine palmitoyltransferase 1 (CPT-1), a key enzyme for fatty acid oxidation . This dual action creates a metabolic state that promotes weight loss and reduces food intake in experimental models, making it a valuable tool for studying obesity, diabetes, and related metabolic pathways . Researchers utilize this compound to probe the complex signaling networks that integrate peripheral energy status with central nervous system control of feeding behavior. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O B13936022 Furan, tetrahydro-2-octyl- CAS No. 5921-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5921-92-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-octyloxolane

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h12H,2-11H2,1H3

InChI Key

VDXKQHNJUOPHFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCO1

Origin of Product

United States

Chemical Reactivity and Transformations of Tetrahydro 2 Octylfuran

Ring-Opening and Ring-Closing Reactions of the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran ring in tetrahydro-2-octylfuran can undergo cleavage under various conditions, a reaction characteristic of cyclic ethers. This ring-opening is typically facilitated by strong acids or Lewis acids, which protonate or coordinate to the ether oxygen, making the ring susceptible to nucleophilic attack. For instance, treatment with strong hydrohalic acids (HBr or HI) would be expected to cleave the ether, leading to the formation of a halo-alcohol. The regioselectivity of this cleavage would depend on the reaction mechanism (SN1 or SN2) at the C2 and C5 positions of the THF ring.

Conversely, the formation of the tetrahydro-2-octylfuran ring can be achieved through various ring-closure strategies. A common approach involves the intramolecular cyclization of a difunctionalized precursor. For example, a 1,4-diol with an octyl substituent at the appropriate position can undergo acid-catalyzed dehydration to form the cyclic ether. Other methods include intramolecular Williamson ether synthesis from a corresponding halohydrin.

Table 1: Examples of Ring-Opening and Ring-Closing Reactions for Tetrahydrofuran Derivatives

Reaction Type Reagents and Conditions Expected Product from Tetrahydro-2-octylfuran
Ring-Opening
Acid-catalyzed cleavage HBr, heat 4-Bromo-1-dodecanol and 1-bromo-4-dodecanol
Reductive cleavage Diborane 1,4-Dodecanediol
Ring-Closing
Intramolecular Dehydration H₂SO₄, heat (from a substituted 1,4-diol) Tetrahydro-2-octylfuran

Functionalization of the Octyl Side Chain

The octyl side chain of tetrahydro-2-octylfuran is a saturated hydrocarbon chain and, as such, its reactivity is similar to that of alkanes. Functionalization of this chain typically requires forcing conditions or the use of highly reactive reagents, often proceeding via radical mechanisms.

One of the primary methods for functionalizing the octyl chain is through free-radical halogenation. In the presence of a radical initiator and a halogenating agent such as N-bromosuccinimide (NBS), selective bromination can occur, with a preference for the secondary carbons of the octyl chain. Once halogenated, the side chain can be further modified through nucleophilic substitution or elimination reactions.

Another approach involves directed C-H activation, a more modern and selective method for functionalizing alkyl chains. While specific examples for tetrahydro-2-octylfuran are not prevalent, transition metal-catalyzed reactions could potentially introduce functional groups at specific positions on the octyl chain.

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

The saturated nature of the tetrahydrofuran ring in tetrahydro-2-octylfuran makes it generally unreactive toward electrophilic substitution reactions in the same way that aromatic compounds like furan (B31954) are. The electron density is localized in sigma bonds, and there is no pi system to facilitate electrophilic attack.

Nucleophilic substitution reactions on the tetrahydrofuran ring of tetrahydro-2-octylfuran are more common but typically result in ring-opening, as discussed in section 3.1. wikipedia.orglabster.com For a substitution reaction to occur without ring cleavage, a suitable leaving group would need to be present on the ring, which is not the case in the parent molecule. However, if a derivative of tetrahydro-2-octylfuran were prepared with a leaving group (e.g., a hydroxyl or a halide) on the ring, nucleophilic substitution could be possible.

Oxidation and Reduction Pathways

The tetrahydrofuran moiety of tetrahydro-2-octylfuran can be oxidized. A common oxidation reaction for ethers involves the carbon atom adjacent to the ether oxygen. For tetrahydro-2-octylfuran, oxidation would likely occur at the C5 position, leading to the formation of a lactone, specifically γ-dodecalactone. This transformation can be achieved using various oxidizing agents, such as ruthenium tetroxide or chromium-based reagents.

The reduction of the tetrahydrofuran ring is a more challenging transformation as ethers are generally resistant to reduction. However, under harsh conditions, such as treatment with strong reducing agents like diborane, reductive cleavage of the C-O bonds can occur, leading to the formation of the corresponding diol.

Table 2: Oxidation and Reduction of the Tetrahydrofuran Moiety

Transformation Reagents and Conditions Expected Product from Tetrahydro-2-octylfuran
Oxidation RuO₄, NaIO₄ γ-Dodecalactone

| Reduction (Cleavage) | B₂H₆, then H₂O₂/NaOH | 1,4-Dodecanediol |

Cross-Coupling Reactions and Organometallic Chemistry Involving Tetrahydro-2-octylfuran

The direct participation of the C-H bonds of the tetrahydrofuran ring in tetrahydro-2-octylfuran in palladium-catalyzed cross-coupling reactions is not a common transformation. ysu.amlibretexts.orgrsc.orgwikipedia.orgnih.gov However, if the molecule is first functionalized, for example by introducing a halide or a triflate group onto the ring or the side chain, it could then participate in various cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to form new carbon-carbon bonds. ysu.am

In the context of organometallic chemistry, 2-alkyl-substituted tetrahydrofurans like 2-methyltetrahydrofuran (B130290) are often used as solvents. nih.govresearchgate.netscispace.com They are considered "greener" alternatives to tetrahydrofuran due to their higher boiling points and reduced miscibility with water. nih.govresearchgate.netscispace.com It is expected that tetrahydro-2-octylfuran would exhibit similar properties as a solvent. Furthermore, the oxygen atom of the THF ring can act as a Lewis base and coordinate to metal centers, influencing the reactivity of organometallic reagents. nih.govresearchgate.netscispace.com

Reactions as a Building Block in Complex Molecular Architectures

Tetrahydrofuran rings are prevalent structural motifs in a wide array of natural products with diverse biological activities. Therefore, substituted tetrahydrofurans, including those with long alkyl chains like tetrahydro-2-octylfuran, are valuable building blocks in organic synthesis.

The bifunctional nature of the potential ring-opened products of tetrahydro-2-octylfuran (e.g., diols, halo-alcohols) makes them versatile intermediates for the synthesis of more complex molecules. For example, the diol obtained from the reductive cleavage of the THF ring could be used to construct polyesters or polyethers. The lactone formed upon oxidation is a common feature in many natural products and can be a precursor to other functionalities. The ability to selectively functionalize either the ring or the side chain further enhances the utility of tetrahydro-2-octylfuran as a scaffold for building molecular complexity.

Advanced Spectroscopic and Chromatographic Characterization of Tetrahydro 2 Octylfuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For tetrahydro-2-octylfuran, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques collectively provide a complete picture of its atomic connectivity and stereochemistry. While specific experimental data for tetrahydro-2-octylfuran is not widely published, a detailed analysis can be extrapolated from the well-documented spectra of analogous compounds, such as 2-methyltetrahydrofuran (B130290), and established principles of NMR chemical shifts. chemicalbook.comchemicalbook.com

The protons on the tetrahydrofuran (B95107) ring, specifically those on carbons adjacent to the oxygen (C2 and C5), are the most deshielded and therefore appear at the highest chemical shifts (downfield). The proton at the C2 position, being attached to a chiral center and adjacent to the oxygen, will present as a complex multiplet. The protons on the C5, also adjacent to the oxygen, will also be downfield. The protons on C3 and C4 will be found further upfield, with their multiplets overlapping.

The protons of the octyl chain will exhibit chemical shifts typical for a long alkyl chain. The terminal methyl group (CH₃) will be the most shielded and appear at the lowest chemical shift (furthest upfield). The methylene (B1212753) groups (CH₂) of the octyl chain will produce a large, complex signal in the typical alkane region.

Table 1: Predicted ¹H NMR Chemical Shifts for Tetrahydro-2-octylfuran (Based on data for 2-methyltetrahydrofuran and standard chemical shift ranges)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (THF ring)~3.8 - 4.1Multiplet
H-5 (THF ring)~3.6 - 3.8Multiplet
H-3, H-4 (THF ring)~1.8 - 2.1Multiplet
α-CH₂ (octyl chain)~1.4 - 1.6Multiplet
(CH₂)₆ (octyl chain)~1.2 - 1.4Broad Multiplet
CH₃ (octyl chain)~0.8 - 0.9Triplet

This is an interactive table. You can sort and filter the data.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in tetrahydro-2-octylfuran will give a distinct signal. Similar to the ¹H NMR, the carbons of the tetrahydrofuran ring will be influenced by the oxygen atom.

The carbon at the C2 position, directly bonded to the oxygen and the octyl group, will be the most deshielded of the ring carbons. The C5 carbon, also bonded to the oxygen, will appear at a slightly lower chemical shift. The C3 and C4 carbons will be found at higher field strengths. The carbons of the octyl chain will show characteristic chemical shifts for an aliphatic chain, with the terminal methyl carbon being the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetrahydro-2-octylfuran (Based on data for 2-methyltetrahydrofuran and standard chemical shift ranges)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (THF ring)~75 - 80
C-5 (THF ring)~67 - 72
C-3 (THF ring)~30 - 35
C-4 (THF ring)~25 - 30
α-C (octyl chain)~35 - 40
Alkyl Chain Carbons~22 - 32
Terminal CH₃~14

This is an interactive table. You can sort and filter the data.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the proton connectivity within the tetrahydrofuran ring and along the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the octyl chain and the tetrahydrofuran ring at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can help in determining the stereochemistry of the molecule, particularly the relative orientation of the octyl group with respect to the tetrahydrofuran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern upon ionization.

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. Tetrahydro-2-octylfuran is well-suited for GC-MS analysis. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of tetrahydro-2-octylfuran is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the structure, with cleavage occurring at energetically favorable positions. The primary fragmentation pathways would likely involve the cleavage of the C-C bond between the tetrahydrofuran ring and the octyl chain (α-cleavage), and fragmentation of the tetrahydrofuran ring itself.

A major fragment would be expected from the loss of the octyl side chain, resulting in a tetrahydrofuranylmethyl cation. Another significant fragmentation pathway would be the cleavage of the tetrahydrofuran ring, which can lead to a series of smaller, characteristic ions. The fragmentation of the octyl chain would produce a series of ions separated by 14 mass units (corresponding to CH₂ groups).

Table 3: Predicted Key Mass Fragments for Tetrahydro-2-octylfuran in GC-MS (EI) (Based on fragmentation patterns of 2-n-octylfuran and general principles of mass spectrometry) nist.gov

m/zProposed Fragment
184Molecular Ion [C₁₂H₂₄O]⁺
85[C₅H₉O]⁺ (Tetrahydrofuranylmethyl cation)
71[C₄H₇O]⁺ (Fragment from ring cleavage)
57[C₄H₉]⁺ (Butyl cation from octyl chain)
43[C₃H₇]⁺ (Propyl cation from octyl chain)

This is an interactive table. You can sort and filter the data.

While GC-MS is the more common technique for a compound like tetrahydro-2-octylfuran, LC-MS could be employed, particularly if the compound is part of a complex, non-volatile mixture or if derivatization is required.

For LC-MS analysis, a suitable ionization technique would be necessary, as electron impact is not used with LC. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) could be considered. APCI is generally suitable for less polar compounds, while ESI is more effective for polar and ionic species. Given the ether functionality, protonation could occur, making ESI in positive ion mode a possibility, likely forming a protonated molecule [M+H]⁺.

The choice of mobile phase in LC is critical and must be compatible with the MS ionization source. chromforum.org Reversed-phase chromatography with mobile phases such as methanol (B129727) or acetonitrile (B52724) mixed with water would be a common starting point. The fragmentation in the mass spectrometer (if tandem MS is used) would be different from EI and would likely involve the loss of neutral molecules like water from the protonated molecular ion.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Polymeric Forms

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polymers, including those derived from tetrahydrofuran structures. researchgate.netrsc.org This method provides detailed information on molecular weight distributions, polymer architecture, and end-group functionalities. nist.gov For polymeric forms related to tetrahydro-2-octylfuran, such as poly(tetrahydrofuran) (PTHF), MALDI-TOF analysis can elucidate the oligomeric distribution and identify pyrolyzates. researchgate.net

The process involves embedding the polymer sample in a matrix material, such as 2,5-dihydroxybenzoic acid (DHB) or all-trans-retinoic acid, which absorbs the laser energy. american.edu This absorption facilitates a soft ionization of the polymer molecules, minimizing fragmentation and allowing for the detection of intact macromolecular ions. american.edu The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio, generating a spectrum that reveals the molecular weight of individual oligomers.

Studies on similar polymers have shown that MALDI-TOF MS is highly effective for detecting impurities and variations in end-functionalized polymers. researchgate.net For instance, it can distinguish between desired diester products and monoester byproducts in reactions involving telechelic polymers. researchgate.net The choice of matrix and laser energy are critical parameters that can influence the molecular mass distribution obtained, with potential for fragmentation at higher laser powers. american.edu Therefore, careful optimization of experimental conditions is necessary for accurate characterization of polymeric forms of tetrahydro-2-octylfuran. rsc.org

Vibrational Spectroscopy Studies (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of tetrahydro-2-octylfuran by probing its fundamental vibrational modes. udayton.edu The spectra are characterized by vibrations of the tetrahydrofuran ring and the attached octyl side chain.

Infrared (IR) Spectroscopy: The IR spectrum of tetrahydro-2-octylfuran is dominated by absorptions arising from C-H and C-O bond vibrations. The octyl group gives rise to strong symmetric and asymmetric stretching vibrations of the CH2 and CH3 groups, typically observed in the 2850-3000 cm⁻¹ region. researchgate.net The C-H stretching vibrations associated with the tetrahydrofuran ring also appear in this range. A key feature for the tetrahydrofuran moiety is the strong C-O-C stretching vibration of the ether linkage. udayton.edu Other characteristic bands include CH₂ scissoring, wagging, and twisting modes. udayton.edumdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the alkyl chain and the ring are typically strong in the Raman spectrum. Low-temperature Raman studies on tetrahydrofuran have revealed detailed information about its conformational isomers and skeletal vibrations, such as the ring's radial mode. mdpi.com For tetrahydro-2-octylfuran, Raman spectroscopy would be particularly useful for analyzing the skeletal vibrations of the entire molecule and the symmetric C-H stretching modes.

The following table summarizes the expected characteristic vibrational frequencies for tetrahydro-2-octylfuran based on data from tetrahydrofuran and its substituted derivatives. udayton.eduresearchgate.netmdpi.com

Vibrational ModeExpected Wavenumber (cm⁻¹)RegionNotes
C-H Stretching (Alkyl & Ring)2850 - 3000Infrared & RamanStrong bands corresponding to CH₃ and CH₂ symmetric and asymmetric stretches.
CH₂ Scissoring~1465InfraredCharacteristic of the alkyl chain and ring methylene groups.
C-O-C Asymmetric Stretching1070 - 1150InfraredA strong, characteristic band for the ether linkage in the THF ring.
Ring Breathing/Skeletal Modes850 - 1050RamanVibrations involving the entire ring structure.
C-C Stretching800 - 1200RamanAssociated with the carbon backbone of the octyl group and the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Polymeric Forms

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which induces electronic transitions from occupied to unoccupied molecular orbitals. libretexts.org The types of transitions possible include σ→σ, n→σ, π→π, and n→π. youtube.comyoutube.com

For a saturated molecule like tetrahydro-2-octylfuran, the only possible electronic transitions are from sigma (σ) bonding orbitals and non-bonding (n) orbitals (from the oxygen atom) to sigma antibonding (σ) orbitals. These σ→σ and n→σ* transitions require high energy, corresponding to absorption in the far or vacuum UV region (below 200 nm). libretexts.org Consequently, tetrahydro-2-octylfuran and its simple polymeric forms are not expected to show significant absorbance in the standard UV-Vis range of 200-800 nm. libretexts.orglibretexts.org

The polymeric form of tetrahydro-2-octylfuran would similarly lack a chromophore, which is the part of a molecule responsible for light absorption in the UV-Vis region. libretexts.org Unless a chromophore is intentionally introduced into the polymer structure, for instance, through specific end-groups or by copolymerization with an unsaturated monomer, the resulting polymer will be transparent in the near-UV and visible regions of the electromagnetic spectrum. Therefore, UV-Vis spectroscopy is generally not a primary tool for the structural characterization of such saturated polymers, but it can be used to detect the presence of chromophoric impurities.

Chromatographic Method Development for Purity and Mixture Analysis

Gas chromatography (GC) is a highly suitable technique for the analysis and purity assessment of volatile compounds like tetrahydro-2-octylfuran. researchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

For the analysis of furan (B31954) derivatives, various GC methods have been developed, often coupled with a Flame Ionization Detector (FID) for general quantitation or a Mass Spectrometer (MS) for definitive identification. researchgate.netnih.gov Headspace sampling (HS-GC) is a particularly useful technique for analyzing volatile organic compounds in complex matrices by sampling the vapor phase in equilibrium with the sample. rjptonline.org

Method development for tetrahydro-2-octylfuran would involve optimizing several parameters, including the choice of capillary column, temperature programming, and detector settings. A mid-polarity column, such as one with a cyanopropylphenyl dimethylpolysiloxane phase (e.g., DB-624), is often effective for separating ethers and other polar compounds. rjptonline.org The long octyl chain in tetrahydro-2-octylfuran gives it a higher boiling point than smaller furan derivatives, which must be accounted for in the temperature program.

The table below outlines a potential set of starting parameters for a GC method to analyze tetrahydro-2-octylfuran.

ParameterConditionPurpose
Column DB-624, 30 m x 0.53 mm ID, 3.0 µm filmProvides good separation for volatile and semi-volatile polar compounds.
Carrier Gas Nitrogen or HeliumInert mobile phase.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial 50°C, ramp to 240°C at 10°C/minSeparates compounds based on boiling point. Higher final temperature to elute the high-boiling analyte.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general-purpose quantification; MS for structural confirmation and identification.
Detector Temp 260 °C (FID)Prevents condensation of analytes in the detector.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is more commonly applied to less volatile or thermally sensitive compounds. For a compound like tetrahydro-2-octylfuran, HPLC analysis presents a challenge due to its lack of a strong UV chromophore. researchgate.net Standard HPLC detectors that rely on UV-Vis absorbance would offer very low sensitivity.

To overcome this, several approaches could be considered. A universal detector, such as a Refractive Index (RI) detector, could be employed. RI detectors are sensitive to any analyte that has a different refractive index from the mobile phase, making them suitable for non-absorbing compounds. However, they are generally less sensitive than UV detectors and are incompatible with gradient elution.

Alternatively, a derivatization strategy could be developed. This would involve a chemical reaction to attach a UV-active tag to the molecule, thereby enabling sensitive detection with a standard UV detector. This approach adds complexity to the sample preparation process.

For the separation itself, either normal-phase or reversed-phase HPLC could be utilized. In normal-phase HPLC, a polar stationary phase (e.g., silica) would be used with a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a more polar solvent). In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) would be paired with a polar mobile phase (e.g., acetonitrile/water). Given the relatively non-polar nature of the octyl chain combined with the polar ether group, reversed-phase HPLC would likely provide a viable separation mechanism.

Theoretical and Computational Studies on Tetrahydro 2 Octylfuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like Furan (B31954), tetrahydro-2-octyl-. These computational methods provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties. For a substituted tetrahydrofuran (B95107) such as this, these calculations can elucidate the influence of the octyl substituent on the tetrahydrofuran ring.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies on tetrahydrofuran (THF) and its derivatives focus on understanding their structure, stability, and reactivity. utq.edu.iqutq.edu.iq For Furan, tetrahydro-2-octyl-, DFT calculations would be instrumental in determining the ground-state geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

The presence of the electron-donating octyl group at the C2 position is expected to influence the electron density of the tetrahydrofuran ring, potentially affecting its Lewis basicity and reactivity towards electrophiles. DFT calculations can quantify these effects by analyzing atomic charges and molecular electrostatic potential maps. hw.ac.uk Furthermore, DFT is employed to study reaction mechanisms involving the THF ring, such as ring-opening reactions, by locating transition states and calculating activation energies. nih.govnih.govacs.org

Interactive Table: Representative DFT Functionals and Basis Sets for Studying Tetrahydrofuran Derivatives.

Functional Basis Set Typical Application
B3LYP 6-31G(d,p) Geometry optimization and vibrational frequencies. iiit.ac.in
M06-2X 6-311+G** More accurate energy calculations, including dispersion. rsc.org
CAM-B3LYP aug-cc-pVTZ Excited state calculations and electronic transitions.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for calculating molecular properties, albeit at a greater computational cost than DFT. These methods are valuable for obtaining precise information about the conformational energies and geometries of flexible molecules like substituted tetrahydrofurans. rsc.org For Furan, tetrahydro-2-octyl-, ab initio calculations can be used to accurately determine the relative energies of different conformers arising from the puckering of the THF ring and the rotation around the C-C bond connecting the ring to the octyl chain.

These high-level calculations are also crucial for benchmarking the results obtained from more computationally efficient DFT methods. By comparing the results, researchers can ensure the chosen DFT functional is appropriate for the system under study. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

The tetrahydrofuran ring is not planar and exists in a continuous state of puckering, primarily adopting envelope (E) and twist (T) conformations. rsc.org The presence of a bulky substituent like an octyl group at the 2-position will significantly influence the conformational preferences of the ring. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such flexible molecules over time. researchgate.netresearchgate.netrsc.orgrsc.org

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior. For Furan, tetrahydro-2-octyl-, MD simulations can reveal the preferred puckering conformations of the THF ring and the rotational states of the octyl side chain. These simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in a solvent to understand its behavior in solution. hw.ac.uk The results of these simulations can provide insights into how the molecule's shape and flexibility relate to its physical properties.

Interactive Table: Major Conformations of the Tetrahydrofuran Ring.

Conformation Description
Envelope (E) Four of the ring atoms are in a plane, and the fifth is out of the plane.

Computational Modeling of Reaction Mechanisms

Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions. For tetrahydrofuran and its derivatives, a key area of study is the mechanism of ring-opening reactions, which are important in both industrial processes and biological systems. nih.govnih.govacs.org DFT calculations are commonly used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. rsc.org

For Furan, tetrahydro-2-octyl-, computational modeling could be applied to investigate its reactivity in various chemical transformations. For example, the mechanism of acid-catalyzed ring-opening to form a diol could be studied. Such studies would involve calculating the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. The influence of the octyl group on the reaction barrier, due to steric or electronic effects, would be a key aspect of such an investigation. Computational studies have also been used to investigate the stereoselectivity of reactions involving the formation of substituted tetrahydrofurans. rsc.org

Structure-Property Relationship Predictions through Computational Approaches

Predicting the physical and chemical properties of a molecule from its structure is a major goal of computational chemistry. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's properties with its structural features, represented by molecular descriptors. protoqsar.commdpi.com These descriptors can be calculated from the molecular structure and can be of various types, including constitutional, topological, and quantum-chemical.

For Furan, tetrahydro-2-octyl-, a QSPR model could be developed to predict properties such as its boiling point, viscosity, or solubility. This would involve calculating a range of molecular descriptors for a series of related tetrahydrofuran derivatives and then using statistical methods to build a model that relates these descriptors to the property of interest. The octyl chain in Furan, tetrahydro-2-octyl- is expected to significantly influence its lipophilicity, which can be quantified by descriptors such as the calculated logP.

Interactive Table: Examples of Molecular Descriptors Used in QSPR/QSAR Studies.

Descriptor Type Example Description
Constitutional Molecular Weight The sum of the atomic weights of all atoms in the molecule.
Topological Wiener Index A measure of the branching of the molecular skeleton.
Electronic Dipole Moment A measure of the separation of positive and negative charges in the molecule.

Chemoinformatics and Database Analysis of Tetrahydrofuran Scaffolds

The tetrahydrofuran ring is a common structural motif found in a vast number of natural products and synthetic compounds with diverse biological activities. wikipedia.orgnih.gov In medicinal chemistry, it is often considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. nih.gov Chemoinformatics provides the tools to analyze large chemical databases and identify trends in the occurrence and biological relevance of specific molecular scaffolds. nih.govsemanticscholar.org

By searching chemical databases, one can find numerous compounds containing the tetrahydrofuran scaffold. tandfonline.combiorxiv.org Chemoinformatic analysis of these databases can reveal patterns in the types of substituents found on the THF ring and their correlation with specific biological activities. researchgate.netnih.govmdpi.com For example, an analysis might show that tetrahydrofurans substituted with long alkyl chains at the 2-position, such as Furan, tetrahydro-2-octyl-, are frequently associated with certain types of biological activity. This information can then be used to guide the design of new bioactive molecules.

Tetrahydro 2 Octylfuran As a Key Synthetic Intermediate

Precursor in the Synthesis of Substituted Lactones and Cyclic Ethers

The tetrahydrofuran (B95107) ring is a common motif in a wide array of biologically active molecules and serves as a crucial synthetic intermediate that can undergo ring-opening and expansion reactions. researchgate.net The transformation of Tetrahydro-2-octylfuran into substituted lactones and other cyclic ethers showcases its value as a precursor.

Lactones, which are cyclic esters, can be synthesized from cyclic ethers through oxidative ring-opening reactions. One of the classic methods for converting cyclic ethers to lactones is the Baeyer–Villiger oxidation, which typically involves the oxidation of a ketone precursor. researchgate.net In the context of Tetrahydro-2-octylfuran, this would involve a multi-step process beginning with the oxidation of the ether to a ketone at the alpha-position, followed by the Baeyer-Villiger reaction to introduce an oxygen atom and form the corresponding lactone.

Furthermore, Tetrahydro-2-octylfuran can be a precursor for other substituted cyclic ethers. This can be achieved through reactions that involve the cleavage of the C-O bond, followed by intramolecular cyclization. For instance, treatment with a Lewis acid could facilitate ring-opening, creating a carbocation that can be trapped by a nucleophile. Subsequent chemical modifications and another cyclization event can lead to the formation of different-sized cyclic ethers or tetrahydrofurans with additional substitutions. organic-chemistry.org The synthesis of various cyclic ethers often relies on the intramolecular cyclization of hydroxy olefins or diols, which can be prepared from precursors like Tetrahydro-2-octylfuran. organic-chemistry.orgorganic-chemistry.org

PrecursorReaction TypeProduct ClassPotential Reagents
Tetrahydro-2-octylfuranOxidative Ring OpeningSubstituted LactonesOxidizing agents (e.g., RuO4), followed by Baeyer-Villiger oxidation reagents (e.g., m-CPBA)
Tetrahydro-2-octylfuranRing-Opening/RecyclizationSubstituted Cyclic EthersLewis acids, followed by nucleophilic substitution and cyclization

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone in medicinal chemistry and materials science, and Tetrahydro-2-octylfuran serves as a valuable building block for their synthesis. sigmaaldrich.com The furan (B31954) scaffold, whether saturated or aromatic, is a flexible synthon for creating a variety of non-aromatic and other heterocyclic structures. nih.gov

The synthesis of different heterocyclic systems from Tetrahydro-2-octylfuran typically involves a ring-opening strategy to generate a linear intermediate with functional groups at both ends. For example, cleavage of the ether bond can yield a diol or a haloalcohol. This linear precursor, containing the C8-alkyl chain, can then be reacted with various reagents to form new heterocyclic rings.

Nitrogen-containing heterocycles: The linear intermediate can be reacted with ammonia or primary amines to synthesize pyrrolidines or other nitrogenous heterocycles through intramolecular cyclization.

Sulfur-containing heterocycles: Similarly, reaction with sulfur-based nucleophiles can lead to the formation of thiolanes (tetrahydrothiophenes).

This approach allows the incorporation of the octyl-substituted carbon backbone of the original molecule into new heterocyclic systems, demonstrating its utility as a versatile building block. sigmaaldrich.com

Intermediate in the Formation of Macrocyclic Structures

Macrocycles, cyclic molecules typically containing 12 or more atoms, are of significant interest in drug discovery and host-guest chemistry. rug.nlmdpi.comsymeres.com The synthesis of these large rings often relies on strategic cyclization reactions of long, linear precursors. Tetrahydro-2-octylfuran can serve as an important intermediate in the formation of such precursors.

The structure of Tetrahydro-2-octylfuran is amphiphilic in nature, with a polar tetrahydrofuran head and a long, nonpolar octyl tail. This characteristic can be exploited in the design of macrocyclic structures. A synthetic strategy could involve functionalizing the end of the octyl chain and another position on the tetrahydrofuran ring. These two functional groups can then be linked together in a macrocyclization reaction, such as ring-closing metathesis, macrolactonization, or an intramolecular substitution reaction. The resulting macrocycle would contain the embedded tetrahydrofuran unit, which can influence the molecule's conformation and properties, such as its ability to bind to specific biological targets. symeres.com The synthesis of such complex molecules often involves multi-component reactions where building blocks are assembled in a convergent manner. rug.nl

Intermediate Derived From Tetrahydro-2-octylfuranMacrocyclization MethodResulting Structure
Linear precursor with terminal reactive groupsRing-Closing Metathesis (RCM)Macrocycle with embedded THF ring
Hydroxy acid derived from ring-openingMacrolactonizationMacrolactone containing the C12 backbone

Role in Natural Product Synthesis Pathways

The tetrahydrofuran motif is a prevalent structural feature in a vast number of natural products, particularly those isolated from marine sources. researchgate.netnih.gov These compounds often exhibit potent biological activities, making them attractive targets for total synthesis. nih.gov Tetrahydro-2-octylfuran represents a simplified analog of the substituted tetrahydrofuran rings found in many complex natural products.

In the total synthesis of such natural products, substituted tetrahydrofurans are key intermediates. organic-chemistry.org The synthesis of these THF-containing fragments often involves stereoselective cyclization reactions. For example, cobalt-catalyzed cyclization of bishomoallylic alcohols is a method used to create trans-disubstituted tetrahydrofuran rings found in macrolides like the amphidinolides. nih.gov

While a direct role for Tetrahydro-2-octylfuran in a specific named natural product synthesis is not prominently documented, its structure is representative of the building blocks required. The synthesis of natural products containing 2,3,5-trisubstituted tetrahydrofuran rings, for instance, has garnered significant interest. rsc.org A synthetic intermediate like Tetrahydro-2-octylfuran could be further functionalized at other positions on the ring (C3, C4, C5) before being incorporated into the larger framework of a natural product.

Utilization in the Synthesis of Agrochemical Intermediates

The development of new agrochemicals, such as pesticides and herbicides, often involves the exploration of novel chemical scaffolds. Heterocyclic compounds are widely used in this field due to their diverse biological activities. Furan and its derivatives are known to be important building blocks for creating compounds with potential applications in agriculture. researchgate.net

The utility of Tetrahydro-2-octylfuran in this context lies in its potential to be converted into more complex molecules that may possess desirable agrochemical properties. The tetrahydrofuran ring can act as a stable core, while the octyl chain can be modified to tune the lipophilicity of the final compound, which is a critical parameter for its absorption and translocation in plants or pests. The synthesis of agrochemical intermediates often involves creating libraries of related compounds to screen for biological activity. As a readily available building block, Tetrahydro-2-octylfuran could be a starting point for generating such a library of novel heterocyclic derivatives.

Polymeric and Material Science Applications of Tetrahydro 2 Octylfuran Derivatives

Polymerization of Tetrahydro-2-octylfuran as a Monomer

While direct ring-opening polymerization of tetrahydro-2-octylfuran is not extensively documented, the principles of cationic ring-opening polymerization (CROP) of tetrahydrofuran (B95107) (THF) provide a foundational understanding. In this process, initiators such as protons or Lewis acids are used to open the THF ring, leading to the formation of a propagating cyclic oxonium ion. The polymerization proceeds until a termination or chain transfer event occurs.

The presence of the 2-octyl substituent in tetrahydro-2-octylfuran would sterically and electronically influence this process. The bulky octyl group could hinder the approach of the initiator and the propagating chain end, potentially affecting the polymerization rate and the molecular weight of the resulting polymer.

Alternatively, functionalized polytetrahydrofurans (PTHFs) can be synthesized and subsequently modified to introduce octyl side chains. For instance, an unsaturated PTHF can be created through condensation polymerization, which can then undergo post-polymerization modification via reactions like the thiol-ene "click" reaction to graft octyl groups onto the polymer backbone. mdpi.com

Synthesis and Characterization of Poly(tetrahydrofuran) and Copolymers with Octyl Side Chains

The synthesis of polytetrahydrofuran (PTHF) with octyl side chains can be achieved through various methods, including the post-polymerization modification mentioned earlier. Characterization of these polymers is crucial to understand their structure-property relationships. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are employed to confirm the chemical structure and the successful grafting of the octyl side chains. mdpi.com

Size exclusion chromatography (SEC) is used to determine the molecular weights (Mn) and polydispersity indices (Mw/Mn) of the resulting polymers. mdpi.com For example, a series of side-chain functionalized PTHF derivatives were synthesized, and their molecular weights were characterized, showing the efficiency of the grafting process. mdpi.com

Table 1: Molecular Weight Characterization of PTHF Derivatives

Polymer Mn,SEC (g mol⁻¹) Mw/Mn
UPTHF 4300 1.48
PTHFₒₕ Not specified 1.46
PTHFₐᵤₜ Not specified 1.48

Data sourced from a study on side-chain functionalized PTHF derivatives. mdpi.com

Regioregularity and stereoregularity are critical factors that determine the physical and electronic properties of polymers. In the context of polymers derived from substituted furans, such as poly(3-octylfuran), the arrangement of the side chains (head-to-tail, HT, versus head-to-head, HH) significantly impacts the polymer's ability to form ordered structures. nih.govresearchgate.net

For instance, poly(3-octylfuran) with a high degree of HT regioregularity (P3OF-95) is highly crystalline, whereas those with lower regioregularity are not. nih.govresearchgate.net This ordered packing in regioregular polymers facilitates stronger interchain interactions, which is crucial for applications in electronics. nih.gov While this data is for poly(3-octylfuran), similar principles would apply to polymers of tetrahydro-2-octylfuran, where the stereochemistry at the 2-position (R or S configuration) could lead to isotactic, syndiotactic, or atactic polymer chains, each with distinct properties. The control of stereoregularity in the polymerization of substituted cyclic ethers remains a significant challenge.

The presence and nature of alkyl side chains profoundly influence the morphology and crystallinity of polymers. In general, longer alkyl chains can act as plasticizers, increasing the free volume and lowering the glass transition temperature (Tg). chemrxiv.org They can also promote the formation of ordered, lamellar structures through interdigitation of the side chains. nih.gov

In the case of polytetrahydrofuran, which is a semi-crystalline polymer, the introduction of octyl side chains is expected to disrupt the packing of the main chains, thereby reducing crystallinity. mdpi.com This is supported by studies on other polymer systems where the addition of side chains leads to amorphous materials. mdpi.com For example, a study on PTHF derivatives showed that while PTHF itself is crystalline with a melting temperature (Tm) of 29.4 °C, the introduction of hydroxyl and butyl side chains resulted in completely amorphous polymers with glass transition temperatures of -36.5 °C and -51.3 °C, respectively. mdpi.com

The length of the alkyl chain is a key determinant of these effects. Longer chains can provide sufficient van der Waals interactions to induce their own crystalline order, sometimes leading to a microphase-separated morphology where crystalline side-chain domains coexist with an amorphous polymer backbone. nih.gov

Development of Advanced Materials and Coatings Incorporating Tetrahydro-2-octylfuran Moieties

The unique properties imparted by tetrahydro-2-octylfuran moieties make them attractive for the development of advanced materials and coatings. Polytetrahydrofuran is known for its use as a soft segment in polyurethanes, contributing to their flexibility and elastomeric properties. ippi.ac.ir By incorporating octyl side chains, the properties of these polyurethanes can be further tuned. The increased hydrophobicity from the octyl groups could enhance water resistance, making them suitable for coatings and adhesives in demanding environments.

Furthermore, the ability to modify the PTHF backbone with functional groups opens up possibilities for creating responsive materials. For example, the synthesis of a PTHF derivative with carboxyl side groups resulted in a pH-responsive polymer that could self-assemble into aggregates in aqueous solutions. mdpi.com Similarly, incorporating tetrahydro-2-octylfuran could lead to materials with tunable solubility and self-assembly behavior in different solvents.

Exploration of Optical and Electronic Properties of Polymeric Tetrahydrofuran Derivatives

While the saturated backbone of polytetrahydrofuran is not intrinsically electronically conductive, its derivatives can be used in optoelectronic applications. For instance, they can serve as a flexible matrix for conductive fillers or as insulating layers in electronic devices.

The optical properties of PTHF derivatives can be tailored by the introduction of chromophoric or fluorescent side chains. More relevant to the discussion of octyl-substituted furans are studies on conjugated polymers like poly(3-octylfuran) and poly(3-octylthiophene). In these systems, the octyl side chain is crucial for ensuring solubility, which is necessary for solution-based processing of thin films for electronic devices. nih.govresearchgate.net

The regioregularity of these polymers, as influenced by the side chains, directly impacts their electronic properties. Highly regioregular poly(3-octylfuran) exhibits significant electronic coupling between chains, leading to higher electrical conductivity upon doping. nih.govresearchgate.net For example, iodine-doped films of 95% regioregular poly(3-octylfuran) had a conductivity of 10⁻² S/cm, while a less regular version had a conductivity of only 10⁻⁷ S/cm. nih.gov The optical properties, such as the absorption and emission spectra, are also strongly dependent on the polymer conformation and packing, which are controlled by the side chains. researchgate.netmdpi.com

Table 2: Electrical Conductivity of Doped Poly(3-octylfuran) Films

Polymer Regioregularity (% HT) Electrical Conductivity (S/cm)
95 10⁻²

Data from a study on regiorandom and regioregular poly(3-octylfuran). nih.gov

Applications in Sustainable Polymers and Bio-based Materials

There is a growing demand for sustainable polymers derived from renewable resources to reduce the environmental impact of plastics. stanford.edu Furan-based compounds, which can be derived from biomass, are promising building blocks for such bio-based polymers. researchgate.netresearchgate.net For example, 2,5-furandicarboxylic acid (FDCA) is a bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-based PET. nih.gov

Tetrahydro-2-octylfuran can also be envisioned as a bio-based monomer or a component of bio-based materials. Although its direct production from biomass on a large scale is not yet established, its furan (B31954) precursor can be derived from sugars. researchgate.net The incorporation of such bio-derived moieties into polymers contributes to a more sustainable materials economy.

The use of tetrahydro-2-octylfuran derivatives in sustainable polymers can also relate to their performance and end-of-life options. For instance, the flexible and hydrophobic nature of these polymers could make them suitable for applications in durable goods, reducing the need for frequent replacement. Furthermore, the polyether backbone of PTHF is known to be susceptible to degradation under certain conditions, which could be an advantage for designing polymers with controlled lifetimes.

Future Directions and Emerging Research Avenues for Tetrahydro 2 Octylfuran Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and sustainable methods for synthesizing tetrahydro-2-octylfuran is a cornerstone of future research. Current synthetic routes often rely on catalytic processes, and the quest for superior catalysts remains a primary objective. The focus is on creating systems that are not only highly efficient and selective but also environmentally benign.

Advanced Derivatization for Enhanced Functionality

The inherent structure of tetrahydro-2-octylfuran provides a versatile scaffold for chemical modification. Advanced derivatization techniques are being explored to introduce new functional groups and tailor the molecule's properties for specific applications. These modifications can significantly impact its physical, chemical, and biological characteristics.

Future research will likely focus on developing novel derivatization strategies that allow for precise control over the location and type of functional groups introduced. This includes the exploration of site-selective functionalization methods that can target specific positions on the tetrahydrofuran (B95107) ring or the octyl side chain. Such precision will enable the creation of a wide array of derivatives with fine-tuned properties, opening up new possibilities in fields such as materials science and medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern synthesis technologies like flow chemistry and automated platforms is set to revolutionize the production of tetrahydro-2-octylfuran and its derivatives. These technologies offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and greater scalability.

The integration of flow chemistry allows for the continuous production of tetrahydro-2-octylfuran, leading to higher throughput and more consistent product quality. Automated synthesis platforms, on the other hand, can accelerate the discovery of new derivatives by enabling the rapid synthesis and screening of large compound libraries. This high-throughput approach will be instrumental in identifying new lead compounds with desirable properties for various applications.

Deepening Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of tetrahydro-2-octylfuran and its chemical reactivity is crucial for designing new applications. Researchers are employing a combination of experimental and computational methods to elucidate these complex relationships.

Advanced spectroscopic techniques and computational modeling are being used to probe the electronic and steric properties of the molecule. This knowledge is vital for predicting its behavior in different chemical environments and for designing new reactions and applications. By gaining a deeper insight into its structure-reactivity relationships, scientists can more effectively harness the potential of tetrahydro-2-octylfuran.

Expansion into Emerging Materials Science Fields

The unique properties of tetrahydro-2-octylfuran make it an attractive building block for the development of new materials. Its combination of a polar tetrahydrofuran ring and a nonpolar octyl chain imparts amphiphilic character, which can be exploited in the design of surfactants, emulsifiers, and other interfacial agents.

Furthermore, the ability to polymerize tetrahydro-2-octylfuran derivatives opens up the possibility of creating novel polymers with tailored properties. These materials could find applications in areas such as drug delivery, coatings, and advanced textiles. The exploration of tetrahydro-2-octylfuran-based liquid crystals and other soft materials is another exciting avenue of research.

Challenges and Opportunities in Scaling Up Research Discoveries

While the laboratory-scale synthesis and application of tetrahydro-2-octylfuran have shown great promise, the transition to industrial-scale production presents several challenges. These include the development of cost-effective and sustainable manufacturing processes, as well as ensuring the safety and environmental compatibility of the technology.

Q & A

Q. What spectroscopic techniques are critical for characterizing tetrahydro-2-octylfuran, and how should spectral artifacts be addressed?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is essential for identifying functional groups. For example, the IR spectrum of tetrahydro-2-furancarboxylic acid (a related compound) shows peaks at 1700 cm⁻¹ (C=O stretch) and 1200–1000 cm⁻¹ (C-O-C ether vibrations). Researchers must account for spectral contamination, such as H₂O vapor absorption around 1500–1600 cm⁻¹, by using dry samples or purging instruments with inert gases . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions, while computational methods (e.g., aug-cc-pVTZ basis sets) validate experimental electronic transitions at oxygen/carbon K-edges .

Q. What safety protocols are recommended for handling tetrahydrofuran derivatives in laboratory settings?

  • Methodological Answer : Tetrahydrofuran (THF) derivatives require strict safety measures due to flammability and peroxide formation risks. Key protocols include:
  • Using grounded equipment to prevent static discharge .
  • Storing under inert atmospheres (e.g., nitrogen) to inhibit peroxide accumulation .
  • Employing personal protective equipment (PPE) such as nitrile gloves and fume hoods during synthesis .
    Toxicological reviews emphasize limiting occupational exposure to <50 ppm (8-hour TWA) based on respiratory and dermal irritation risks .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between proposed and observed structural data for tetrahydro-2-octylfuran derivatives?

  • Methodological Answer : Discrepancies in structural assignments (e.g., misidentified substituent positions) require multi-technique validation:
  • Computational : Density functional theory (DFT) optimizes molecular geometries and predicts NMR/IR spectra. For example, aug-cc-pVTZ basis sets combined with continuum solvation models improve agreement with experimental data .
  • Experimental : X-ray crystallography or rotational spectroscopy validates bond lengths/angles. In cases of conflicting data (e.g., misassigned ether linkages), coupling experimental NMR with high-resolution mass spectrometry (HRMS) clarifies molecular connectivity .

Q. What experimental design strategies optimize synthetic yields of tetrahydro-2-octylfuran?

  • Methodological Answer : Reaction optimization involves:
  • Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance ring-opening/functionalization efficiency in THF derivatives .
  • Statistical Modeling : Non-linear regression (e.g., Design Expert software) identifies critical factors (temperature, catalyst loading) for responses like yield or purity. For example, a central composite design (CCD) with ANOVA analysis can model reaction parameters for furan resin systems .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling dynamic adjustment of reaction conditions .

Q. How do electronic structure calculations complement experimental photoionization data for tetrahydrofuran derivatives?

  • Methodological Answer : Theoretical methods (e.g., time-dependent DFT) compute photoabsorption cross-sections at oxygen/carbon K-edges. Comparisons with synchrotron-based experimental data (e.g., scaled arbitrary units) validate electronic transitions. For furan derivatives, discrepancies in peak intensities often arise from vibronic coupling effects, requiring post-Hartree-Fock corrections (e.g., CASSCF) for accuracy .

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